molecular formula C10H11ClO3S B2941189 3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride CAS No. 1339767-38-2

3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride

Cat. No.: B2941189
CAS No.: 1339767-38-2
M. Wt: 246.71
InChI Key: CYQMPUPEHFXNPT-UHFFFAOYSA-N
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Description

3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methylprop-2-en-1-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with 2-methylprop-2-en-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent for introducing sulfonyl groups into various molecules, which can significantly alter their chemical and biological properties .

Properties

IUPAC Name

3-(2-methylprop-2-enoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQMPUPEHFXNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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